Fmoc-D-Arg-OH
CAS No.: 130752-32-8
VCID: VC21538450
Molecular Formula: C21H24N4O4
Molecular Weight: 396.4 g/mol
* For research use only. Not for human or veterinary use.

Description |
Fmoc-D-Arg-OH, or N-(fluorenylmethoxycarbonyl)-D-arginine, is a protected amino acid derivative commonly used in peptide synthesis. It is a crucial component in the solid-phase peptide synthesis (SPPS) process, where the fluorenylmethoxycarbonyl (Fmoc) group serves as a protecting group for the amino function of the amino acid, preventing unwanted reactions during the synthesis process. Synthesis and Use in Peptide SynthesisFmoc-D-Arg-OH is synthesized by attaching the Fmoc protecting group to D-arginine. This compound is essential for synthesizing peptides with specific sequences, particularly those requiring D-arginine residues. The Fmoc group is easily removable under mild conditions, typically using piperidine, allowing for the sequential addition of amino acids during peptide synthesis. Synthesis Steps
Research Findings and ApplicationsFmoc-D-Arg-OH is used extensively in research related to peptide synthesis, particularly in studies involving the synthesis of peptides with specific biological activities. The compound's role in solid-phase peptide synthesis makes it a fundamental tool in biochemistry and molecular biology laboratories. Applications
Comparison with Related CompoundsFmoc-D-Arg-OH HCl is a related compound where the hydrochloride salt form is used to enhance stability and solubility in certain solvents. The key differences between Fmoc-D-Arg-OH and its hydrochloride salt are: Comparison Table
|
|||||||||||||||
---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|
CAS No. | 130752-32-8 | |||||||||||||||
Product Name | Fmoc-D-Arg-OH | |||||||||||||||
Molecular Formula | C21H24N4O4 | |||||||||||||||
Molecular Weight | 396.4 g/mol | |||||||||||||||
IUPAC Name | (2R)-5-(diaminomethylideneamino)-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid | |||||||||||||||
Standard InChI | InChI=1S/C21H24N4O4/c22-20(23)24-11-5-10-18(19(26)27)25-21(28)29-12-17-15-8-3-1-6-13(15)14-7-2-4-9-16(14)17/h1-4,6-9,17-18H,5,10-12H2,(H,25,28)(H,26,27)(H4,22,23,24)/t18-/m1/s1 | |||||||||||||||
Standard InChIKey | DVBUCBXGDWWXNY-GOSISDBHSA-N | |||||||||||||||
Isomeric SMILES | C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CCC[NH+]=C(N)N)C(=O)[O-] | |||||||||||||||
SMILES | C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCCN=C(N)N)C(=O)O | |||||||||||||||
Canonical SMILES | C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCC[NH+]=C(N)N)C(=O)[O-] | |||||||||||||||
Synonyms | Fmoc-D-Arg-OH;130752-32-8;FMOC-D-ARGININE;N-A-FMOC-D-ARGININE;N-ALPHA-FMOC-D-ARGININE;(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-guanidinopentanoicacid;N-|A-Fmoc-D-Arginine;MolPort-005-938-133;ZINC2555077;AB02945;AM81508;VC30091;AC-19285;AJ-39691;AK-49348;SC-09316;Y3381;D-Arginine,N2-[(9H-fluoren-9-ylmethoxy)carbonyl]-;J-300028;I14-39923;N-ALPHA-(9-FLUORENYLMETHOXYCARBONYL)-D-ARGININE;(R)-2-(((9H-FLUOREN-9-YL)METHOXY)CARBONYLAMINO)-5-GUANIDINOPENTANOICACID | |||||||||||||||
PubChem Compound | 7018814 | |||||||||||||||
Last Modified | Aug 15 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume